D-Propargylglycine (D-2-Amino-4-pentynoic acid) is a non-proteinogenic amino acid characterized by an alkyne moiety in its side chain. [] It acts as a potent mechanism-based inhibitor, particularly for flavoenzymes like D-amino acid oxidase (DAO) and isopenicillin N synthase (IPNS). [, ] D-Propargylglycine's unique structure and reactivity make it a valuable tool in various scientific research areas, including enzymology, microbiology, and pharmacology.
D-Propargylglycine is an amino acid derivative that has garnered attention in biochemical research due to its unique structural properties and potential applications. As a propargyl-substituted amino acid, it features a terminal alkyne group, which makes it a valuable building block in organic synthesis and medicinal chemistry. D-Propargylglycine is particularly noted for its role as a suicide substrate for enzymes, specifically D-amino acid oxidase, where it acts as an inhibitor, providing insights into enzyme mechanisms and potential therapeutic applications.
D-Propargylglycine can be synthesized through various chemical methods, typically involving the modification of glycine or its derivatives. It is not found naturally in significant quantities but can be produced synthetically for research and industrial purposes.
D-Propargylglycine falls under the category of non-proteinogenic amino acids. It is classified as an alkyne-containing amino acid due to the presence of the propargyl group, which contributes to its reactivity and utility in chemical reactions.
The synthesis of D-Propargylglycine has been explored through several methods:
The choice of protecting groups and reaction conditions is critical in these synthetic routes. For instance, using N-Boc protection facilitates easier handling during synthesis and purification processes.
D-Propargylglycine has a molecular formula of C₅H₇NO₂ and features a propargyl group attached to the alpha carbon of glycine. The structural representation can be summarized as follows:
D-Propargylglycine participates in various chemical reactions due to its reactive alkyne group:
The reaction mechanisms often involve nucleophilic attack at the carbonyl carbon or participation in cycloaddition reactions, showcasing the versatility of D-Propargylglycine in synthetic organic chemistry.
The mechanism by which D-Propargylglycine acts as an inhibitor involves its conversion into a reactive intermediate by D-amino acid oxidase. This process includes:
Studies indicate that this non-stereospecific deprotonation plays a crucial role in the compound's reactivity and its function as an enzyme inhibitor .
D-Propargylglycine has several scientific uses:
D-Propargylglycine (PAG) acts as a mechanism-based irreversible inhibitor of CSE, a pyridoxal 5′-phosphate (PLP)-dependent enzyme critical for hydrogen sulfide (H₂S) biosynthesis. Structural analyses reveal that PAG binds covalently to the PLP cofactor within CSE's active site. Specifically, the propargyl group undergoes nucleophilic attack by Tyr-114 (in Toxoplasma gondii CSE) or analogous residues in mammalian enzymes, forming a stable vinyl-thioether adduct that permanently inactivates the enzyme [9]. This binding disrupts the catalytic triad necessary for the α,γ-elimination of cystathionine, thereby halting cysteine and H₂S production. Kinetic studies demonstrate that PAG exhibits competitive inhibition at low substrate concentrations, with reported Ki values of 40–66 µM for mammalian CSE, though its selectivity is limited due to interactions with other PLP-dependent enzymes like alanine transaminase [2] [6].
Table 1: Inhibition Kinetics of D-Propargylglycine Against CSE
Parameter | Value | Experimental Context | Source |
---|---|---|---|
Ki | 40 µM | Mammalian CSE | [6] |
IC50 | 23 ± 6 µM | Rat CSE (gas chromatography assay) | [1] |
Binding Target | PLP-Tyra complex | X-ray crystallography | [9] |
Selectivity Limitation | Inhibits ALT, MGLb | Kinetic profiling | [2] |
aTyr-114 in T. gondii; analogous residues in mammals.bAlanine transaminase (ALT) and methionine γ-lyase (MGL).
PAG-mediated CSE inhibition robustly suppresses cellular H₂S production. In renal ischemia models, PAG (50 mg/kg) reduces tissue H₂S by >80%, quantified via monobromobimane-based HPLC and fluorescent probes (SF7) [8] [3]. This depletion disrupts physiological H₂S signaling, which is crucial for antioxidant defense and mitochondrial function. Crucially, PAG also diminishes persulfide and polysulfide pools (measured via SSP4 probe and HPE-IAM LC/MS), reactive sulfur species derived from CSE’s catalysis of cystine [7]. These species modulate redox regulation and protein S-sulfhydration, amplifying PAG’s functional impact beyond H₂S reduction alone.
PAG-induced H₂S deficiency triggers compensatory upregulation of NO and CO pathways. In rat models of N-nitroarginine (LNNA)-induced hypertension, co-administration of PAG paradoxically ameliorates renal dysfunction by enhancing CO production via heme oxygenase-1 (HO-1). This crosstalk involves:
Table 2: Compensatory Gasotransmitter Responses to CSE Inhibition
Gasotransmitter | Change During PAG Treatment | Mechanism | Functional Outcome |
---|---|---|---|
H₂S | ↓ 80–90% | Direct CSE inhibition | Loss of vasodilation, redox imbalance |
CO | ↑ 2.5-fold | HO-1 upregulation | Compensatory vasodilation |
NO | ↓ 30–40% | Reduced cGMP stability | Impaired endothelial function |
H₂S depletion by PAG dysregulates mitogen-activated protein kinase (MAPK) pathways in renal tissues, shifting the proliferation-apoptosis equilibrium. Key effects include:
Table 3: Renal Cellular Responses to PAG-Induced H₂S Inhibition
Parameter | Change with PAG | Rescue by NaHS | Pathway Involved |
---|---|---|---|
Apoptotic cells (TUNEL+) | ↑ 60% | Normalization | JNK/p38 phosphorylation |
SOD activity | ↓ 45% | Restoration | Antioxidant defense |
MDA levels | ↑ 2.2-fold | Normalization | Lipid peroxidation |
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